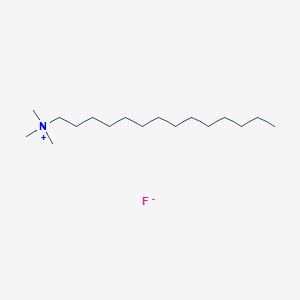
Tetradecyl trimethyl ammonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl trimethyl ammonium fluoride is a quaternary ammonium compound with the molecular formula C17H38FN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl trimethyl ammonium fluoride can be synthesized through the neutralization of tetradecyl trimethyl ammonium hydroxide with hydrofluoric acid. Another method involves the metathesis reaction of tetradecyl trimethyl ammonium chloride with an inorganic fluoride source such as potassium fluoride or cesium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl trimethyl ammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluoride ion.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can produce various alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tetradecyl trimethyl ammonium fluoride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology
In biological research, it is used to study cell membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in cell lysis and protein extraction .
Medicine
Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents .
Industry
In industrial applications, it is used in the formulation of cleaning agents, emulsifiers, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the stability of emulsions .
Mechanism of Action
Tetradecyl trimethyl ammonium fluoride exerts its effects primarily through its surfactant properties. It interacts with cell membranes by disrupting the lipid bilayer, leading to increased membrane permeability. This disruption can facilitate the transfer of molecules across the membrane, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl trimethyl ammonium chloride
- Tetramethylammonium fluoride
- Cetrimonium bromide
Uniqueness
Tetradecyl trimethyl ammonium fluoride is unique due to its specific combination of a long alkyl chain and a fluoride ion. This combination imparts distinct surfactant properties and reactivity compared to other quaternary ammonium compounds .
Properties
Molecular Formula |
C17H38FN |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;fluoride |
InChI |
InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XSTXOQANVZEEEF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















